molecular formula C8H5Br2FO B12846535 2-Bromo-3-fluorophenacyl bromide

2-Bromo-3-fluorophenacyl bromide

Katalognummer: B12846535
Molekulargewicht: 295.93 g/mol
InChI-Schlüssel: MXYYCYJHDAXBTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-fluorophenacyl bromide is an organic compound with the molecular formula C8H6BrFO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique reactivity and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorophenacyl bromide typically involves the bromination of 3-fluoroacetophenone. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of automated systems ensures consistent quality and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include substituted phenacyl derivatives.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-fluorophenacyl bromide is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound finds applications in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-fluorophenacyl bromide involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives. The molecular targets and pathways depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-4-fluorophenacyl bromide
  • 2-Bromo-2-fluorophenacyl bromide
  • 3-Bromo-1-phenyl-1-propene

Comparison: 2-Bromo-3-fluorophenacyl bromide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical behaviors and applications compared to its analogs.

Eigenschaften

Molekularformel

C8H5Br2FO

Molekulargewicht

295.93 g/mol

IUPAC-Name

2-bromo-1-(2-bromo-3-fluorophenyl)ethanone

InChI

InChI=1S/C8H5Br2FO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2

InChI-Schlüssel

MXYYCYJHDAXBTP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)Br)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.